![molecular formula C23H18N2O5 B11038850 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11038850.png)

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

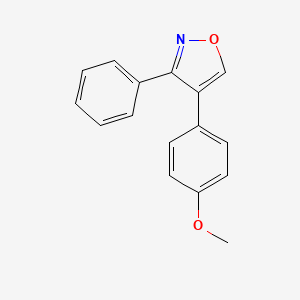

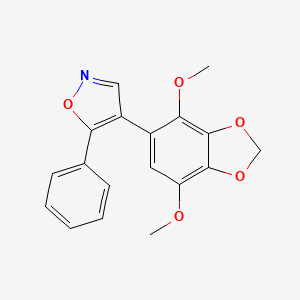

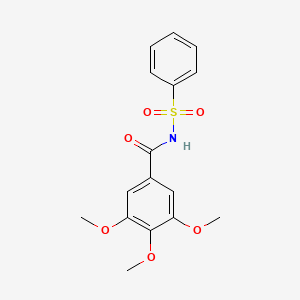

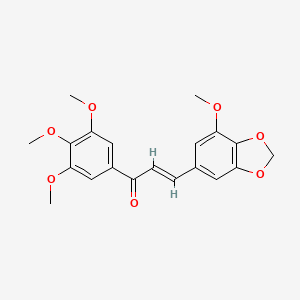

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoesäure ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Chinolinkern, eine Phenylgruppe und einen Benzoesäureanteil umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoesäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Povarov-Reaktion synthetisiert werden, die die Kondensation eines Anilinderivats mit einem Aldehyd und einem Alken unter sauren Bedingungen beinhaltet.

Einführung der Phenylgruppe: Die Phenylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt, bei der Benzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit dem Chinolinderivat reagiert.

Bildung des Benzoesäureanteils: Der letzte Schritt beinhaltet die Kupplung des Chinolinderivats mit einem Benzoesäurederivat durch eine Amidbindungsbildung, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen mit Reagenzien und Lösungsmitteln in Industriequalität umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzoic Acid Moiety: The final step involves the coupling of the quinoline derivative with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, die die Carbonylgruppen möglicherweise zu Alkoholen reduzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas in Gegenwart eines Katalysators.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Alkohol-Derivate der ursprünglichen Verbindung.

Substitution: Halogenierte Derivate der Verbindung.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie und Medizin

In der biologischen und medizinischen Forschung hat 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoesäure potenzielle Anwendungen als Pharmakophor. Ihre Struktur deutet darauf hin, dass sie mit verschiedenen biologischen Zielen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht, insbesondere in den Bereichen der entzündungshemmenden und krebsbekämpfenden Forschung.

Industrie

Im Industriesektor könnte diese Verbindung aufgrund ihres Potenzials zur Bildung stabiler, hochmolekularer Strukturen bei der Entwicklung neuer Materialien wie Polymere und Harze eingesetzt werden.

Wirkmechanismus

Der Mechanismus, durch den 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoesäure seine Wirkung entfaltet, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit spezifischen molekularen Zielen zu interagieren. Der Chinolinkern kann sich mit DNA interkalieren und möglicherweise die DNA-Replikation und -Transkription hemmen. Die Phenyl- und Benzoesäuregruppen können die Bindungsaffinität zu Proteinen verbessern und verschiedene Signalwege beeinflussen.

Wirkmechanismus

The mechanism by which 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenyl and benzoic acid groups may enhance binding affinity to proteins, influencing various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinolinderivate: Verbindungen wie Chloroquin und Chinin, die als Antimalariamittel verwendet werden.

Benzoesäurederivate: Verbindungen wie Salicylsäure, die bei der Behandlung von Akne eingesetzt wird.

Einzigartigkeit

Das Besondere an 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoesäure sind ihre kombinierten strukturellen Merkmale, die es ihr ermöglichen, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit mehreren biologischen Zielen zu interagieren.

Eigenschaften

Molekularformel |

C23H18N2O5 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

3-[(2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C23H18N2O5/c26-20-11-15(13-5-2-1-3-6-13)10-19-17(20)12-18(22(28)25-19)21(27)24-16-8-4-7-14(9-16)23(29)30/h1-9,12,15H,10-11H2,(H,24,27)(H,25,28)(H,29,30) |

InChI-Schlüssel |

XKEJKFFMFVKVFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11038782.png)

![methyl 7-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11038785.png)

![8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B11038786.png)

![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11038791.png)

![(2E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11038794.png)

![4-Amino-7-(4-fluorophenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038795.png)

![4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one](/img/structure/B11038802.png)

![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038805.png)

![2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B11038822.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038841.png)